molecular formula C8H7IN2 B1519343 5-iodo-2-methyl-2H-indazole CAS No. 1150617-94-9

5-iodo-2-methyl-2H-indazole

Cat. No. B1519343
Key on ui cas rn: 1150617-94-9
M. Wt: 258.06 g/mol
InChI Key: FIQGETDPEXQPPK-UHFFFAOYSA-N
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Patent
US08268836B2

Procedure details

To a solution of 5-iodo-1H-indazole (500 g, 2.05 mol) in EtOAc (4 L) is added trimethyloxonium tetrafluoroborate (450 g, 3.04 mol). After the resulting white suspension is stirred at room temperature for 2 h, it is concentrated under vacuum. Ice water (1 L) is added to the residue, and it is basified to pH 12 with 10% aqueous NaOH solution. The solids are collected by filtration, and redissolved in DCM (5 L). The insolubles are filtered off and the filtrate is washed with 10% aqueous NaOH solution (2×100 mL). The organic layer is dried over anhydrous Na2SO4, filtered through a short silica gel column, and concentrated. Methyl tert-butyl ether is added to the residue to give a slurry and the product is collected by filtration to give the title compound (360 g, 68.0%). MS (m/z): 259.0 (M+H).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.F[B-](F)(F)F.[CH3:16][O+](C)C>CCOC(C)=O>[I:1][C:2]1[CH:10]=[CH:9][C:8]2[C:4](=[CH:5][N:6]([CH3:16])[N:7]=2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
IC=1C=C2C=NNC2=CC1
Name
Quantity
450 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
4 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the resulting white suspension is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it is concentrated under vacuum
ADDITION
Type
ADDITION
Details
Ice water (1 L) is added to the residue, and it
FILTRATION
Type
FILTRATION
Details
The solids are collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in DCM (5 L)
FILTRATION
Type
FILTRATION
Details
The insolubles are filtered off
WASH
Type
WASH
Details
the filtrate is washed with 10% aqueous NaOH solution (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a short silica gel column
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Methyl tert-butyl ether is added to the residue
CUSTOM
Type
CUSTOM
Details
to give a slurry
FILTRATION
Type
FILTRATION
Details
the product is collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC2=CN(N=C2C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 360 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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